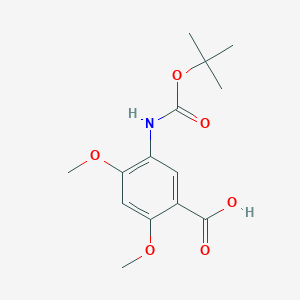

Boc-5-amino-2,4-dimethoxy-benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Boc-5-amino-2,4-dimethoxy-benzoic acid” is a biochemical used for proteomics research . It has a molecular formula of C14H19NO6 and a molecular weight of 297.31 . It appears as a white powder .

Molecular Structure Analysis

The InChI code for “Boc-5-amino-2,4-dimethoxy-benzoic acid” is 1S/C14H19NO6/c1-14(2,3)21-13(18)15-9-6-8(12(16)17)10(19-4)7-11(9)20-5/h6-7H,1-5H3,(H,15,18)(H,16,17) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

“Boc-5-amino-2,4-dimethoxy-benzoic acid” is a white powder . It has a melting point of 197-202°C . It should be stored at 0-8°C .科学的研究の応用

Peptide Synthesis

Boc-5-amino-2,4-dimethoxy-benzoic acid: is widely used in peptide synthesis. The Boc group serves as a protective group for amino acids during the synthesis process. It prevents unwanted side reactions by protecting the amine functionality until it is removed under mild acidic conditions . This is particularly useful in the synthesis of multifunctional peptides where selectivity is crucial.

Solid Phase Peptide Synthesis (SPPS)

In SPPS, Boc-5-amino-2,4-dimethoxy-benzoic acid can be used for the temporary protection of the α-amino group. The Boc group is stable under the conditions used to form peptide bonds and can be selectively removed afterwards, allowing for the sequential construction of peptides .

Dual Protection of Amino Functions

The compound can be involved in dual protection strategies where both the amino and carboxylic acid functions are protected. This is particularly relevant in the synthesis of complex molecules where multiple functional groups need to be shielded from reactive conditions .

Medicinal Chemistry

In medicinal chemistry, Boc-5-amino-2,4-dimethoxy-benzoic acid can be used to modify the physicochemical properties of pharmacologically active compounds. The introduction of the Boc group can improve the solubility or stability of these compounds, which is essential for drug development .

Material Science

This compound finds applications in material science, where it can be used to synthesize polymers with specific functionalities. The protected amino group allows for controlled reactions to take place, leading to materials with desired properties .

Bioconjugation

Boc-5-amino-2,4-dimethoxy-benzoic acid: is also used in bioconjugation techniques. It can be used to attach biomolecules to surfaces or other molecules while protecting the amino group from undesired interactions during the conjugation process .

Analytical Chemistry

In analytical chemistry, the Boc-protected amino acids can serve as standards or reagents in chromatographic techniques, helping in the separation and identification of complex mixtures .

Chemical Education

Lastly, Boc-5-amino-2,4-dimethoxy-benzoic acid is used in chemical education to demonstrate the principles of amino acid protection and peptide synthesis. It provides a practical example of how protecting groups are utilized in synthetic chemistry .

作用機序

将来の方向性

特性

IUPAC Name |

2,4-dimethoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6/c1-14(2,3)21-13(18)15-9-6-8(12(16)17)10(19-4)7-11(9)20-5/h6-7H,1-5H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGFLVCLNXDUQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)C(=O)O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-5-amino-2,4-dimethoxy-benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl N-butyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate; 95%](/img/structure/B6342782.png)

![2,9-Dipropyl-anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10-tetrone](/img/structure/B6342838.png)

![5-Amino-1-boc-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl hydrochloride](/img/structure/B6342867.png)